![molecular formula C19H21N3O B14177167 N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide CAS No. 870889-71-7](/img/structure/B14177167.png)
N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide is a chemical compound with the molecular formula C19H21N3O. It is known for its unique structure, which includes a naphthalene ring, a piperidine ring, and an acetamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the naphthalene derivativeThe final step involves the formation of the acetamide group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The process is designed to be scalable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the cyano group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthalene derivatives and piperidine-containing molecules. Examples are:
- Naphthalene-1-carbonitrile
- 1-(4-Cyanonaphthalen-1-yl)piperidine
- N-(1-Naphthyl)piperidine-3-carboxamide .
Uniqueness
N-{[1-(4-Cyanonaphthalen-1-yl)piperidin-3-yl]methyl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
870889-71-7 |
|---|---|
Fórmula molecular |
C19H21N3O |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
N-[[1-(4-cyanonaphthalen-1-yl)piperidin-3-yl]methyl]acetamide |
InChI |
InChI=1S/C19H21N3O/c1-14(23)21-12-15-5-4-10-22(13-15)19-9-8-16(11-20)17-6-2-3-7-18(17)19/h2-3,6-9,15H,4-5,10,12-13H2,1H3,(H,21,23) |
Clave InChI |
AAGPEWFLLMRKSS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1CCCN(C1)C2=CC=C(C3=CC=CC=C32)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




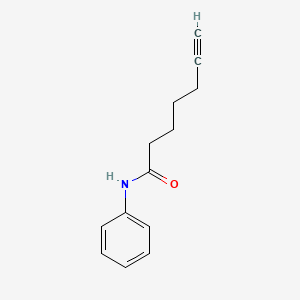
![N-[(4-Fluorophenyl)methyl]-6-(3-methoxyphenyl)pyrazin-2-amine](/img/structure/B14177115.png)
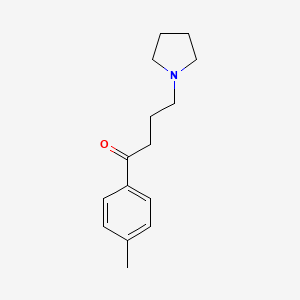
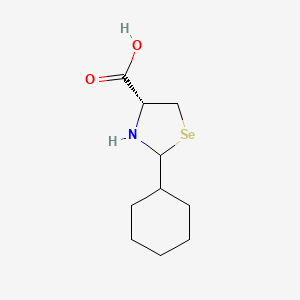

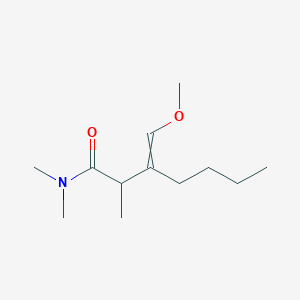
![Diphenyl 1-[2-(propane-2-sulfonyl)phenyl]ethyl phosphate](/img/structure/B14177135.png)
![3-Methoxy-5-[(4-methoxyphenyl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14177139.png)
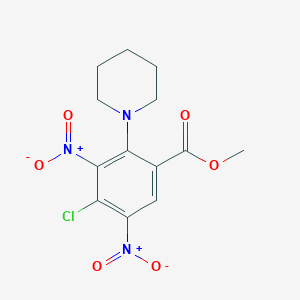
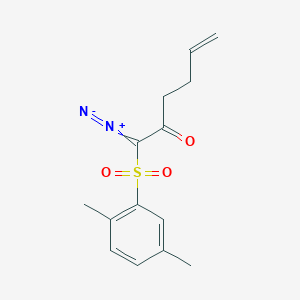
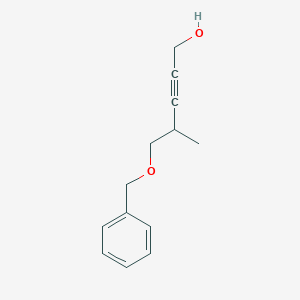
![2-{Bis[2-(pyridin-2-yl)ethyl]amino}ethan-1-ol](/img/structure/B14177165.png)
